molecular formula C10H14ClNS B1428153 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole CAS No. 170881-63-7

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole

Cat. No.: B1428153
CAS No.: 170881-63-7
M. Wt: 215.74 g/mol
InChI Key: GWCSDDRLXIZTEF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole (CAS 170881-63-7) is a high-purity chemical building block designed for research and development applications. With the molecular formula C₁₀H₁₄ClNS and a molecular weight of 215.74 g/mol, this compound features a reactive chloromethyl group on its thiazole core, making it a valuable intermediate for synthetic organic and medicinal chemistry . The thiazole ring is a privileged scaffold in drug discovery, known for its presence in numerous FDA-approved pharmaceuticals . This specific derivative is primarily used as a key precursor in the synthesis of more complex molecules. The reactive chloromethyl group allows for further functionalization, enabling researchers to create libraries of compounds for biological screening. Its applications span the research and development of potential therapeutic agents, leveraging the broad pharmacological activity associated with the thiazole class, which includes antimicrobial, anticancer, and anti-inflammatory properties . This product is offered with a minimum purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . It is classified as a dangerous good (Hazard Class 6.1), and appropriate safety measures must be observed. Handle with care, as it carries hazard statements H301, H311, H331, and H341, indicating potential toxicity if swallowed, in contact with skin, or if inhaled, and with the possibility of genetic defects . For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(chloromethyl)-4-cyclohexyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSDDRLXIZTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Thiazole Derivatives

Method Overview:
The foundational step in synthesizing 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole involves chlorinating a thiazole precursor, typically a 2-mercapto or 2-hydroxythiazole derivative, to introduce the chloromethyl group at the 2-position.

Key Reactions and Conditions:

  • Use of sulfuryl chloride as a chlorinating agent at low temperatures (around 0°C to room temperature) to selectively chlorinate the 2-position of the thiazole ring.
  • The process involves adding the thiazole derivative to a solution of sulfuryl chloride in a polar aprotic solvent like dichloromethane, with stirring, to facilitate electrophilic substitution.
  • Reaction times vary from 12 to 72 hours, depending on the substrate and temperature, with product isolation via filtration, crystallization, or chromatography.

Research Findings:

  • The chlorination reaction is sensitive to temperature, with lower temperatures favoring selectivity and higher purity of the chloromethyl intermediate.
  • The reaction mechanism involves formation of a chloronium ion intermediate, which then reacts at the 2-position of the thiazole ring.

Method Overview:
The introduction of the cyclohexyl group at the 4-position can be achieved via nucleophilic substitution or cyclization reactions involving cyclohexyl precursors.

Key Reactions and Conditions:

  • Alkylation of the thiazole ring with cyclohexyl halides under basic conditions, such as potassium carbonate in acetonitrile, at room temperature or slightly elevated temperatures.
  • Alternatively, cyclization reactions starting from cyclohexyl-substituted thiazole precursors, followed by chloromethylation, can be employed.

Research Findings:

  • The use of appropriate halogenated cyclohexyl compounds ensures regioselectivity at the 4-position.
  • The reaction conditions must be carefully controlled to prevent over-alkylation or formation of by-products.

Chloromethylation of Cyclohexyl-Substituted Thiazoles

Method Overview:
Chloromethylation involves introducing the chloromethyl group onto the 2-position of the cyclohexyl-substituted thiazole.

Key Reactions and Conditions:

  • Formaldehyde derivatives (e.g., paraformaldehyde) in the presence of hydrochloric acid or chlorinating agents like sulfuryl chloride.
  • Reaction temperatures are maintained between -10°C and 25°C to optimize yield and selectivity.

Research Findings:

  • The chloromethylation proceeds via electrophilic attack on the activated ring, facilitated by the presence of electron-donating groups like the cyclohexyl substituent.
  • Purification involves crystallization and washing with cold solvents to obtain high-purity products.

Purification and Characterization

Methods:

  • The final product is isolated through filtration, recrystallization from suitable solvents (e.g., ethanol, acetonitrile), or distillation.
  • Characterization involves NMR, IR, and mass spectrometry to confirm the chloromethyl and cyclohexyl functionalities.

Data Table: Summary of Preparation Conditions

Step Reagents Solvent Temperature Reaction Time Key Notes
1. Chlorination Sulfuryl chloride Dichloromethane 0°C to RT 12-72 hours Selective chlorination at 2-position
2. Cyclohexyl substitution Cyclohexyl halide Acetonitrile RT to 40°C 2-24 hours Regioselective alkylation
3. Chloromethylation Formaldehyde derivatives Acetonitrile or DMF -10°C to 25°C 1-4 hours Electrophilic substitution

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiazoles.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed.

    Oxidation Products: Sulfoxides and sulfones are the major products.

    Reduction Products: Dihydrothiazoles are commonly formed.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its potential antimicrobial and anticancer properties make it a candidate for drug development targeting various pathogens and cancer cells. The chloromethyl group enhances its reactivity, allowing for the formation of covalent bonds with biological macromolecules, which can modulate enzyme activity or receptor interactions .

Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro studies have shown that these compounds can inhibit bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Microorganism Inhibition (%) MIC (µg/mL)
Staphylococcus aureus81-9120-28
Escherichia coli58-7924-40
Candida albicans58-6632-42

Materials Science

Development of Novel Materials
this compound is utilized in creating advanced materials with specific electronic or mechanical properties. Its thiazole ring structure allows for modifications that can enhance material characteristics, making it suitable for applications in electronics and polymers.

Case Study: Polymer Synthesis
In materials science, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical strength. The incorporation of thiazole derivatives into polymer systems has led to enhanced performance in various applications, including coatings and composites.

Biological Studies

Biochemical Probes
The compound acts as a probe in biochemical assays aimed at studying enzyme activity and receptor binding mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for investigating biological pathways involving thiazole derivatives .

Case Study: Enzyme Inhibition
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with certain kinases has been shown to disrupt signaling pathways critical for cancer cell proliferation.

Industrial Applications

In industrial settings, this compound is leveraged for synthesizing specialty chemicals and intermediates used in various processes. Its versatility allows it to participate in multiple chemical reactions, making it an essential component in the production of fine chemicals .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of genetic material. This makes it a valuable tool in studying the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to phenyl (4-(Chloromethyl)-2-phenyl-1,3-thiazole) or methyl substituents .
  • Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, a trait shared with 4-(Chloromethyl)-2-phenyl-1,3-thiazole and 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride .
  • Solubility : Hydroxymethyl derivatives (e.g., 2-Chloro-4-(hydroxymethyl)thiazole) exhibit higher water solubility due to polar hydroxyl groups, unlike chloromethyl analogs .

Antimicrobial Activity

  • Cyclohexene-Containing Thiazoles : Biernasiuk et al. () synthesized thiazoles with cyclohexene moieties (e.g., compounds 50n and 50o) that showed potent antifungal activity against Candida spp. (MIC 0.015–0.03 µg/mL), surpassing nystatin. The presence of CH₃ and CH₂COOEt groups was critical for efficacy .
  • Phenyl-Substituted Thiazoles : Derivatives like 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole demonstrated moderate antimicrobial activity, though less potent than cyclohexyl/cyclohexene analogs .

Anticancer Activity

  • Thiazole-Oxadiazole Hybrids : Compounds such as N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine exhibited cytotoxic activity, highlighting the role of hybrid heterocycles in drug design .

Biological Activity

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its chloromethyl and cyclohexyl substituents, which influence its reactivity and interaction with biological systems. The thiazole ring itself is known for its role in various pharmacological activities, making it a valuable scaffold in medicinal chemistry.

The compound undergoes several chemical reactions, including:

  • Substitution Reactions : The chloromethyl group can participate in nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation and Reduction : The thiazole ring can be oxidized to form sulfoxides or sulfones, while reduction can yield dihydrothiazoles.
  • Cyclization Reactions : It can also engage in cyclization to form more complex heterocycles.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, inhibiting enzymatic activity or disrupting genetic material. This mechanism makes it a useful tool in studying molecular targets involved in various biological processes .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Thiazole derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against Candida albicans and Aspergillus niger with moderate minimum inhibitory concentration (MIC) values .
  • Anticancer Potential : Thiazole derivatives have been studied for their anticancer properties. For example, some analogues have shown activity against colon carcinoma cell lines . Structure-activity relationship (SAR) studies indicate that modifications in the thiazole structure can enhance cytotoxicity against specific cancer types.
  • Enzyme Inhibition : Some studies have focused on the inhibitory effects of thiazoles on key enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s . Compounds derived from thiazole scaffolds have exhibited promising AChE inhibitory activities.

Case Studies and Research Findings

Several studies illustrate the biological potential of thiazole derivatives:

  • Anticonvulsant Activity : A series of thiazole-integrated compounds were synthesized and evaluated for their anticonvulsant properties. Notably, one compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating significant anticonvulsant efficacy .
  • Cytotoxicity Assays : In vitro studies using MTT assays showed that certain derivatives of this compound were non-toxic to murine fibroblast cells at concentrations effective against cholinesterase enzymes .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of thiazole derivatives with target proteins. These analyses suggest that specific substitutions on the thiazole ring enhance binding affinity and biological activity .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialC. albicansMIC = 3.92–4.01 mM
AntifungalA. nigerMIC = 4.01–4.23 mM
AnticancerHCT-15 colon carcinomaIC50 < 10 µM
AChE InhibitionHuman AChEIC50 = 2.7 µM
AnticonvulsantElectroshock testED50 = 24.38 mg/kg

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole, and what critical parameters influence reaction yields?

  • The compound can be synthesized via Hantzsch thiazole condensation, where thiosemicarbazones react with α-haloketones under reflux conditions. For example, thiosemicarbazides derived from cyclohexyl substituents are condensed with 2-bromo-4-chloroacetophenone in ethanol or DMSO, followed by 12–18 hours of reflux and crystallization (e.g., 65% yield achieved in and ). Key parameters include solvent choice (DMSO enhances reactivity but may require distillation), reaction time (prolonged reflux improves cyclization), and purification methods (ice-water quenching and ethanol recrystallization ensure purity) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Multimodal characterization is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify cyclohexyl protons (δ 1.2–2.1 ppm) and thiazole ring carbons (δ 150–160 ppm) ().
  • IR spectroscopy : Stretching vibrations for C-Cl (~750 cm1^{-1}) and C=N (~1640 cm1^{-1}) confirm functional groups ().
  • Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities ().

Q. What are the critical physical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • The compound is typically a crystalline solid with a melting point range of 49–50°C (). It is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability tests recommend storage at 2–8°C under inert gas to prevent hydrolysis of the chloromethyl group ().

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiazole ring) impact biological activity, and what computational tools validate these effects?

  • Substituents like 4-fluorophenyl or 4-bromophenyl ( ) enhance bioactivity by altering electron density and steric effects. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like trypanothione reductase (TryR) in parasitic diseases. For example, halogenated analogs in showed IC50_{50} values <10 µM against Leishmania spp. due to improved hydrophobic interactions .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar thiazole derivatives?

  • Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from tautomerism or residual solvents. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., thione-thiol tautomerism).
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion consistency ().
  • X-ray crystallography (as in ) to unambiguously assign bond lengths and angles (e.g., C-Cl distance ~1.73 Å) .

Q. How can researchers optimize reaction conditions to mitigate side reactions during chloromethylation?

  • Chloromethylation is prone to over-alkylation or hydrolysis. Optimization involves:

  • Controlled stoichiometry : Limiting chloroalkylating agents (e.g., chloromethyl methyl ether) to 1.1 equivalents.
  • Low-temperature reactions (0–5°C) to suppress polychlorination ().
  • In situ quenching with aqueous Na2_2S2_2O3_3 to neutralize excess reagent ().

Q. What are the implications of solvent polarity and catalyst choice on regioselectivity in thiazole ring formation?

  • Polar solvents (DMSO, DMF) favor cyclization via stabilization of transition states, while nonpolar solvents (toluene) may lead to incomplete reactions. Catalysts like p-toluenesulfonic acid (p-TSA) in improve regioselectivity by protonating intermediates, directing substitution to the 4-position of the thiazole ring .

Q. How does the compound’s stability under acidic/basic conditions affect its applicability in drug formulation?

  • The chloromethyl group is hydrolytically labile in basic conditions (pH >8), forming hydroxymethyl byproducts. Stability studies (e.g., HPLC monitoring at pH 7.4 buffer) show >90% integrity over 24 hours, suggesting compatibility with neutral formulations ().

Methodological Resources

  • Synthetic Protocols : (reflux/distillation), (Hantzsch condensation).
  • Characterization Tools : (NMR/IR), (X-ray crystallography).
  • Biological Evaluation : (in silico docking, IC50_{50} assays).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole

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